molecular formula C10H14BrNO B15272954 4-(1-Amino-2-methylpropyl)-2-bromophenol

4-(1-Amino-2-methylpropyl)-2-bromophenol

Cat. No.: B15272954
M. Wt: 244.13 g/mol
InChI Key: KAXCZMNIZXNYSJ-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2-bromophenol is an organic compound with a bromine atom attached to a phenol ring and an amino group attached to a methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2-bromophenol can be achieved through several methods. One common approach involves the bromination of 4-(1-Amino-2-methylpropyl)phenol using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully monitored to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: 4-(1-Amino-2-methylpropyl)phenol.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2-bromophenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2-bromophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-methylpropyl)-2-fluorophenol
  • 4-(1-Amino-2-methylpropyl)-2-chlorophenol
  • 4-(1-Amino-2-methylpropyl)-2-iodophenol

Uniqueness

4-(1-Amino-2-methylpropyl)-2-bromophenol is unique due to the presence of the bromine atom, which can participate in specific interactions that are not possible with other halogens. This makes it a valuable compound for studying halogen bonding and its effects on biological systems .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2-bromophenol

InChI

InChI=1S/C10H14BrNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3

InChI Key

KAXCZMNIZXNYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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